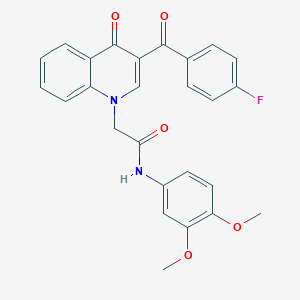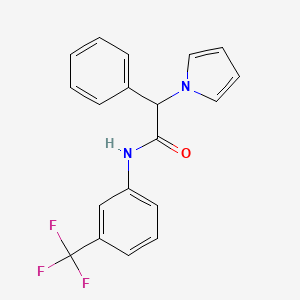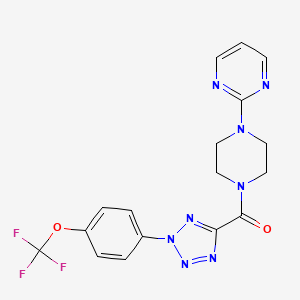
(2Z,4E)-2-(4-bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,4E)-2-(4-bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile is an organic compound that features a combination of aromatic and aliphatic structures This compound is characterized by the presence of a bromobenzenesulfonyl group and a phenyl group attached to a penta-2,4-dienenitrile backbone
作用机制
Mode of Action
The presence of a sulfonyl group and a nitrile group in its structure suggests that it might interact with biological targets through hydrogen bonding or dipole-dipole interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions . This suggests that the compound might interfere with biochemical pathways involving carbon–carbon bond formation.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s reactivity might change under acidic or basic conditions due to the presence of the sulfonyl and nitrile groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-2-(4-bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile typically involves multi-step organic reactions. One common method is the reaction of 4-bromobenzenesulfonyl chloride with a suitable diene precursor under basic conditions. The reaction may proceed through the formation of an intermediate sulfonyl compound, which then undergoes further reactions to yield the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2Z,4E)-2-(4-bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions may produce a variety of substituted derivatives.
科学研究应用
Chemistry
In chemistry, (2Z,4E)-2-(4-bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
相似化合物的比较
Similar Compounds
Similar compounds include other sulfonyl-containing dienes and nitriles, such as:
- (2Z,4E)-2-(4-methylbenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile
- (2Z,4E)-2-(4-chlorobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile
Uniqueness
What sets (2Z,4E)-2-(4-bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile apart is the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This unique feature may enhance its utility in specific applications, such as targeted drug design or advanced material synthesis.
属性
IUPAC Name |
(2Z,4E)-2-(4-bromophenyl)sulfonyl-5-phenylpenta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2S/c18-15-9-11-16(12-10-15)22(20,21)17(13-19)8-4-7-14-5-2-1-3-6-14/h1-12H/b7-4+,17-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYMGMBQJUURQT-GUSDSWBTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-Methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B3015808.png)





![2-(4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3015818.png)
![2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one](/img/structure/B3015819.png)


![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3015827.png)
![N-[(3S)-2-Hydroxy-2,4-dimethylpentan-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3015828.png)


